molecular formula C10H10N2O2 B572189 Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate CAS No. 1261885-66-8

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate

Cat. No.: B572189
CAS No.: 1261885-66-8
M. Wt: 190.202
InChI Key: NAJRZBFAOZOKDX-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.
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Biological Activity

Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10N2O2 and a molecular weight of approximately 192.21 g/mol. The compound features a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, particularly in the context of cancer treatment. The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression. FGFR signaling plays a critical role in tumor growth and metastasis, making it an attractive target for therapeutic intervention .

Inhibition of FGFR Signaling

Studies have demonstrated that related compounds can effectively inhibit FGFR signaling pathways. For instance, certain derivatives have shown IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating potent inhibitory effects on cancer cell proliferation. A notable example includes compound 4h from a related study, which exhibited IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cell lines .

Therapeutic Applications

The biological activity of this compound extends beyond oncology. Preliminary studies suggest potential anti-inflammatory and neuroprotective effects due to its ability to modulate various signaling pathways associated with inflammation and neurodegeneration.

Summary of Biological Activities

Activity Description IC50 Values
FGFR InhibitionInhibits fibroblast growth factor receptors involved in cancer progression7-25 nM
Anti-inflammatoryModulates inflammatory pathways; potential use in chronic inflammatory diseasesNot specified
NeuroprotectionProtects neuronal cells from apoptosis and oxidative stressNot specified

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Cancer Cell Line Studies : In vitro studies have shown that derivatives effectively inhibit the proliferation of various cancer cell lines by targeting FGFR pathways. For example, one study reported significant inhibition of breast cancer cell lines with low toxicity to normal cells .
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these compounds could enhance cell viability significantly under stress conditions .

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJRZBFAOZOKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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